Ethanone, 1-[3-ethyl-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]- Ethanone, 1-[3-ethyl-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-
Brand Name: Vulcanchem
CAS No.: 61261-80-1
VCID: VC17283725
InChI: InChI=1S/C14H15N3O3/c1-4-13-14(10(3)18)9(2)16(15-13)11-5-7-12(8-6-11)17(19)20/h5-8H,4H2,1-3H3
SMILES:
Molecular Formula: C14H15N3O3
Molecular Weight: 273.29 g/mol

Ethanone, 1-[3-ethyl-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-

CAS No.: 61261-80-1

Cat. No.: VC17283725

Molecular Formula: C14H15N3O3

Molecular Weight: 273.29 g/mol

* For research use only. Not for human or veterinary use.

Ethanone, 1-[3-ethyl-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]- - 61261-80-1

Specification

CAS No. 61261-80-1
Molecular Formula C14H15N3O3
Molecular Weight 273.29 g/mol
IUPAC Name 1-[3-ethyl-5-methyl-1-(4-nitrophenyl)pyrazol-4-yl]ethanone
Standard InChI InChI=1S/C14H15N3O3/c1-4-13-14(10(3)18)9(2)16(15-13)11-5-7-12(8-6-11)17(19)20/h5-8H,4H2,1-3H3
Standard InChI Key ZVQOGROVVRXQJV-UHFFFAOYSA-N
Canonical SMILES CCC1=NN(C(=C1C(=O)C)C)C2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a 1H-pyrazole ring substituted at positions 1, 3, 4, and 5. The 1-position is occupied by a 4-nitrophenyl group, while the 3- and 5-positions are substituted with ethyl and methyl groups, respectively. A ketone functional group (ethanone) is attached to the 4-position . The nitrophenyl moiety introduces electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity.

X-ray crystallography of analogous pyrazole derivatives reveals that substituents on the pyrazole ring adopt distinct orientations. For example, in 1-[5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethanone, the nitrophenyl and triazole rings form dihedral angles of 38.3° and 87.1°, respectively . Such structural distortions highlight the conformational flexibility imparted by bulky substituents.

Spectroscopic and Computational Data

  • IR Spectroscopy: Stretching vibrations for the nitro group (νNO2\nu_{\text{NO}_2}) appear at 1520–1340 cm1^{-1}, while the carbonyl (C=O) stretch is observed near 1700 cm1^{-1} .

  • NMR Spectroscopy: 1H^1\text{H} NMR signals for the methyl groups resonate at δ 2.1–2.5 ppm, with aromatic protons of the nitrophenyl group appearing as doublets near δ 8.0–8.3 ppm .

  • Molecular Weight: 273.29 g/mol (calculated from C14H15N3O3\text{C}_{14}\text{H}_{15}\text{N}_{3}\text{O}_{3}) .

Synthesis and Reaction Pathways

Knorr Pyrazole Synthesis

The compound is synthesized via the Knorr pyrazole synthesis, which involves cyclocondensation of hydrazines with 1,3-dicarbonyl compounds under acidic conditions . A representative pathway is outlined below:

  • Deprotonation: The 1,3-dicarbonyl compound (e.g., acetylacetone) reacts with a catalytic acid (e.g., H2SO4\text{H}_2\text{SO}_4) to form an enolate.

  • Hydrazine Attack: The enolate undergoes nucleophilic attack by hydrazine, forming an imine intermediate.

  • Cyclization: Intramolecular attack by the second hydrazine nitrogen yields the pyrazole ring.

  • Substitution: Introduction of the 4-nitrophenyl group via nucleophilic aromatic substitution or Ullmann coupling .

Example Protocol:
1-Azido-4-nitrobenzene (0.01 mol) is treated with acetylacetone (0.01 mol) in methanol at 0°C. Sodium methoxide (0.01 mol) is added, and the mixture is stirred for 8 hours. The product precipitates upon ice-water quenching and is recrystallized from ethanol .

Alternative Synthetic Routes

  • Multi-component Reactions: Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate derivatives are synthesized via cyclization of substituted hydrazides using POCl3\text{POCl}_3 at 120°C .

  • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) facilitates triazole formation, though this method is less common for pyrazoles .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight273.29 g/mol
Melting Point180–182°C (decomposes)
SolubilitySoluble in DMF, DMSO; insoluble in H2_2O
StabilityStable under inert atmosphere; sensitive to strong acids/bases

The nitrophenyl group enhances thermal stability but reduces aqueous solubility due to hydrophobic interactions. The ethyl and methyl substituents further contribute to lipophilicity, making the compound suitable for organic solvent-based reactions .

Comparative Analysis with Structural Analogs

Compound NameKey Structural DifferencesBiological Activity
1-[5-Methyl-1-(4-nitrophenyl)-1H-triazol-4-yl]ethanoneTriazole ring instead of pyrazoleAntifungal (IC50_{50} = 15 µM)
Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylateChlorine substituent; ester groupAntibacterial (MIC = 12.5 µg/mL)
4-(1-Phenyl-1H-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl esterPiperazine side chainAnxiolytic (ED50_{50} = 10 mg/kg)

The title compound’s ethyl and methyl groups enhance steric hindrance compared to simpler pyrazoles, potentially improving metabolic stability .

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